molecular formula C7H6FNO2 B13074473 2-Fluoro-2-(pyridin-4-yl)acetic acid

2-Fluoro-2-(pyridin-4-yl)acetic acid

Cat. No.: B13074473
M. Wt: 155.13 g/mol
InChI Key: XPQVVUNSGWWTFX-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-4-yl)acetic acid (CAS 1500260-96-7) is a fluorinated heterocyclic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol. This chemical serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery, particularly for constructing molecules that incorporate both a pyridine heterocycle and a fluorine atom . The strategic incorporation of fluorine into potential drug candidates is a cornerstone of modern pharmaceutical development, as it can significantly improve metabolic stability, enhance membrane permeability and lipophilicity, and favorably influence the pKa and bioavailability of lead compounds . The 4-pyridyl ring system is a privileged scaffold in bioactive molecules, found in numerous approved therapeutics and agrochemicals . As a fusion of these two important motifs, this compound is an ideal precursor for the research and development of new chemical entities. Its primary application is as a versatile building block for the synthesis of more complex, target-oriented molecules, including potential inhibitors of various biological targets such as protein kinases . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C7H6FNO2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,(H,10,11)

InChI Key

XPQVVUNSGWWTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(pyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives under suitable conditions to yield the desired product.

Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often involves the use of fluorinating agents such as hydrofluoric acid, fluoroboric acid, or metal fluorides like aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(pyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and complex heterocyclic structures .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-2-(pyridin-4-yl)acetic acid and its derivatives in anticancer therapies. Research indicates that compounds with pyridine rings exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of human cancer cells, likely through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes, such as aldose reductase (ALR2). A derivative demonstrated potent inhibition with an IC50 value of 0.789 μM, indicating its potential as a therapeutic agent for conditions like diabetic complications . The selectivity and efficacy of these inhibitors make them candidates for further drug development.

Neurological Disorders

Research has suggested that this compound may have applications in treating neurological disorders due to its interaction with muscarinic acetylcholine receptors (mAChRs). Studies on analogs have shown promising results in modulating receptor activity, which could lead to advancements in treatments for diseases like Alzheimer's .

Herbicide Development

The compound is also being explored for its potential use as a herbicide. Its structural properties allow it to function as a synthetic auxin, effectively controlling broadleaf weeds and woody plants. This application is particularly valuable in agricultural settings where selective weed control is necessary without harming crop yields .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available pyridine derivatives. Various methods have been documented, including the use of fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position on the pyridine ring .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound in medicinal applications. Modifications at different positions on the pyridine ring can significantly alter biological activity, selectivity, and pharmacokinetic properties . For instance, substituents at the 8-position of pyridine have been shown to enhance potency against specific targets.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated selective cytotoxicity against various cancer cell lines
Enzyme InhibitionPotent ALR2 inhibition with an IC50 of 0.789 μM
Neurological DisordersModulation of mAChRs indicating potential for Alzheimer's treatment
Herbicide EfficacyEffective control of broadleaf weeds as a synthetic auxin

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Fluorinated Pyridinylacetic Acids

  • 2-Fluoro-2-(perfluorophenyl)acetic acid (22) : Contains a perfluorophenyl group instead of pyridine. The electron-withdrawing perfluoroaryl group further increases acidity, as evidenced by downfield shifts in $^{19}\text{F}$ NMR (δ ≈ -115 ppm) compared to the target compound .
  • 2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid : Replaces pyridine with a thiazole ring. The sulfur atom in thiazole alters solubility and bioavailability, with a molecular weight of 161.16 g/mol (vs. 157.12 g/mol for the target compound) .

Difluoro and Trifluoromethyl Derivatives

  • 2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid: Features two fluorine atoms on the acetic acid, increasing molecular weight (201.17 g/mol) and lipophilicity (logP ≈ 1.2) compared to the monofluoro target compound .
  • 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid : Incorporates a CF$_3$ group on the pyridine ring, enhancing metabolic stability but introducing steric bulk (molecular weight: 205.13 g/mol) .

Non-Fluorinated Pyridinylacetic Acids

  • 2-(Pyridin-4-yl)acetic acid : The parent compound lacks fluorine. It exhibits lower acidity (pKa ~4.5 vs. ~3.8 for the fluorinated analog) and reduced electrophilicity, reflected in lower synthetic yields (31% vs. 64–87% for fluorinated derivatives) .
  • (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid : Substitutes fluorine with chlorine, increasing molecular weight (186.61 g/mol) and altering toxicity (acute oral LD$_{50}$ >500 mg/kg) .

Aryl-Substituted Fluorinated Acetic Acids

  • 2-(4-Fluoro-2-methylphenyl)acetic acid : Fluorine is on the phenyl ring rather than the acetic acid. This configuration reduces acidity (pKa ~4.2) but improves membrane permeability due to increased hydrophobicity .

Biological Activity

2-Fluoro-2-(pyridin-4-yl)acetic acid is a synthetic organic compound notable for its unique structural characteristics, which include a fluorine atom and a pyridine-derived moiety. Its molecular formula is C7H6FNO2, with a molecular weight of approximately 157.13 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.02 mg/mL
Escherichia coli0.05 mg/mL
Pseudomonas aeruginosa0.1 mg/mL

These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).

Cell LineIC50 (µM)
HCT11612.5
MCF715.3

The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Receptor Binding : It may interact with specific receptors that mediate cellular responses to external stimuli, thus influencing cell signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Antimicrobial Activity : A recent study investigated the antibacterial effects of various pyridine derivatives, including this compound. Results indicated strong inhibitory action against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
  • Anticancer Evaluation : Another study evaluated the cytotoxic effects on multiple cancer cell lines, revealing significant activity against HCT116 and MCF7 cells, with IC50 values indicating promising therapeutic potential .

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